Product packaging for (2-hydroxyphenyl)methanesulfonamide(Cat. No.:CAS No. 1897638-23-1)

(2-hydroxyphenyl)methanesulfonamide

Cat. No.: B6159580
CAS No.: 1897638-23-1
M. Wt: 187.22 g/mol
InChI Key: OPLKABCMSAPERA-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonamide Scaffolds in Medicinal and Organic Chemistry Research

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR₂), is a cornerstone in the fields of medicinal and organic chemistry. wikipedia.org Sulfonamides are recognized for their rigid structure, which often results in them being crystalline solids. wikipedia.org This characteristic has historically made the formation of a sulfonamide a reliable method for converting an amine into a crystalline derivative for easier identification. wikipedia.org

In medicinal chemistry, the sulfonamide scaffold is of paramount importance and is a key component in a wide array of therapeutic agents. wikipedia.org Compounds containing this moiety are commonly referred to as "sulfa drugs." wikipedia.org Since the discovery of the first commercially available antibacterial sulfonamide, Prontosil, in the 1930s, this class of compounds has been extensively developed. citedrive.comnih.govresearchgate.netresearchgate.netwikipedia.orghuvepharma.com

The versatility of the sulfonamide scaffold has led to the development of drugs with a broad spectrum of biological activities. These include antibacterial, antiviral, anticancer, and anti-inflammatory properties. citedrive.comnih.govajchem-b.comajchem-b.comfrontiersrj.com The therapeutic potential of sulfonamides extends to treatments for a variety of conditions, such as viral infections, cancer, inflammatory diseases, and cardiovascular disorders. citedrive.comnih.gov The mechanism of action for these compounds is diverse and includes the inhibition of enzymes like carbonic anhydrase and proteases. citedrive.comnih.gov

The significance of sulfonamides in drug discovery is also due to their synthetic accessibility. ajchem-b.com The most common laboratory preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org The continuous development of new synthetic methodologies allows for the creation of a wide range of sulfonamide derivatives with diverse pharmacological profiles. nih.govajchem-b.com

Historical Trajectory of Research on (2-Hydroxyphenyl)methanesulfonamide and Related Structural Motifs

The history of sulfonamides as medicinal agents began in the 1930s with the development of Prontosil by Gerhard Domagk. researchgate.net This discovery marked the advent of the first effective antibacterial drugs and preceded the widespread use of antibiotics like penicillin. researchgate.net The initial sulfa drugs were revolutionary in treating bacterial infections that were often fatal at the time. researchgate.net

The success of these early sulfonamides spurred extensive research into related chemical structures, leading to the synthesis of thousands of derivatives. ajchem-b.com The primary goal of this research was to create new compounds with improved efficacy and a better toxicity profile. wikipedia.org Modifications to the basic sulfanilamide structure, such as the substitution of a hydrogen atom in the -SO₂NH₂ group with a heterocyclic ring, were found to yield compounds with enhanced biological activity. ajchem-b.com

While specific historical research on this compound is not extensively documented in early literature, the investigation of its core components, the hydroxyphenyl and methanesulfonamide (B31651) motifs, has been a continuous area of study. The methanesulfonamide group itself is a fundamental building block in organic synthesis and is utilized in the creation of various medicinally important compounds. sigmaaldrich.com Research into hydroxyphenyl sulfonamides, in general, has been driven by the desire to understand how the position and nature of substituents on the phenyl ring influence the biological activity of the molecule.

The synthesis of sulfonamide derivatives has evolved over time, with ongoing efforts to develop more efficient and versatile synthetic routes. frontiersrj.com These advancements have facilitated the creation of complex molecules, including those with the this compound structure, for further investigation in chemical and biological research.

Scope and Academic Objectives of Current Research on this compound

Current academic research involving this compound is primarily focused on its utility as a chemical intermediate and a scaffold for the synthesis of novel compounds with potential biological activities. The presence of both a hydroxyl and a sulfonamide group on the aromatic ring provides multiple reactive sites for chemical modification, making it a versatile building block in organic synthesis.

The objectives of contemporary research on compounds like this compound and its derivatives can be broadly categorized as follows:

Synthesis of Novel Derivatives: Researchers are actively engaged in the synthesis of new molecules that incorporate the this compound core. This involves modifying the existing functional groups or adding new substituents to the aromatic ring to create a library of related compounds.

Exploration of Biological Activity: A significant goal of synthesizing new derivatives is to screen them for various biological activities. Given the broad therapeutic potential of the sulfonamide class of compounds, research aims to identify new leads for drug discovery in areas such as oncology, infectious diseases, and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can establish structure-activity relationships. These studies are crucial for understanding how different chemical features of a molecule contribute to its therapeutic effects and for designing more potent and selective drug candidates.

Below is a table summarizing the key chemical properties of this compound:

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1897638-23-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4,9H,5H2,(H2,8,10,11)

InChI Key

OPLKABCMSAPERA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Hydroxyphenyl Methanesulfonamide

Established Synthetic Pathways for (2-Hydroxyphenyl)methanesulfonamide

The synthesis of this compound is primarily achieved through well-established sulfonylation reactions. These methods are reliable and form the basis for accessing this important chemical entity.

Direct Sulfonylation Approaches

The most common and direct method for synthesizing N-(2-hydroxyphenyl)methanesulfonamide involves the reaction of 2-aminophenol (B121084) with methanesulfonyl chloride. In this approach, the nucleophilic amino group of 2-aminophenol attacks the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. researchgate.netmostwiedzy.pl The hydroxyl group on the phenol (B47542) ring generally does not interfere with the reaction under these conditions, as the amino group is a more potent nucleophile.

The general reaction is as follows:

Reactants: 2-Aminophenol and Methanesulfonyl Chloride

Product: this compound

Byproduct: Hydrochloric Acid (HCl)

This direct approach provides a straightforward entry into the this compound scaffold, making it a fundamental building block for further chemical exploration.

Mechanistic Considerations in Formation of the Methanesulfonamide (B31651) Linkage

The formation of the sulfonamide bond is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminophenol's amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base present in the reaction mixture (e.g., pyridine or another amine) removes a proton from the nitrogen atom to yield the final, stable methanesulfonamide product and the hydrochloride salt of the base.

Theoretical studies on related methanesulfonamide reactions indicate that the pathway involving the nitrogen atom is highly favored. nih.gov The reactivity is influenced by the electronic environment; for instance, the presence of an -OH group at the ortho position can influence the electron density of the reacting amino group.

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, base, temperature, and reaction time.

ParameterConditionRationale and Effect on Yield
Solvent Anhydrous pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF)Pyridine often serves as both solvent and base. researchgate.netmostwiedzy.pl Aprotic solvents are preferred to avoid side reactions with the sulfonyl chloride. Solvent choice can affect reactant solubility and reaction rate.
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is essential to neutralize the generated HCl without competing with the primary amine. An excess of the base can drive the reaction to completion.
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. This helps to minimize side product formation.
Stoichiometry Slight excess of methanesulfonyl chlorideUsing a slight excess of the sulfonylating agent can help to ensure full conversion of the starting 2-aminophenol.

Proper control over these parameters allows for the efficient and high-yield synthesis of the target compound, making it readily available for subsequent applications or modifications.

Advanced Synthetic Strategies for Novel Analogues and Derivatives of the this compound Scaffold

Beyond the fundamental synthesis, advanced strategies are employed to create novel derivatives with specific properties, such as defined stereochemistry or enhanced biological activity.

Asymmetric Synthesis for Stereochemically Defined Derivatives

While the parent this compound molecule is achiral, many of its more complex derivatives possess stereocenters. The development of asymmetric synthetic methods is therefore critical. Advanced strategies often focus on introducing chirality in a controlled manner. One such approach involves the stereospecific alkylation of enantioenriched sulfinamides to produce chiral sulfimides, which are aza-analogues of sulfoxides. nih.gov This methodology highlights a pathway to access stereochemically pure sulfur-nitrogen compounds. nih.gov

Other potential strategies include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfonamide nitrogen or another part of the molecule to direct subsequent reactions stereoselectively.

Biocatalysis: Employing enzymes that can perform stereoselective transformations on the scaffold or its precursors. researchgate.net

Chiral Building Blocks: Starting the synthesis with a chiral precursor, for example, a stereochemically defined aminophenol derivative.

These advanced methods are crucial for synthesizing specific enantiomers of complex derivatives for applications where stereochemistry is key.

Functionalization and Diversification of the Phenyl and Sulfonamide Moieties

The this compound scaffold serves as a versatile template for chemical diversification. Both the phenyl ring and the sulfonamide group can be functionalized to produce a library of novel analogues.

Phenyl Ring Functionalization: The aromatic ring is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's properties.

Sulfonamide Moiety Functionalization: The sulfonamide nitrogen can be further substituted, or the methyl group can be replaced with other alkyl or aryl groups to create a wide range of derivatives. This has been demonstrated in the synthesis of complex guanidine (B92328) derivatives where the methanesulfonyl group is a key component. prepchem.com

The following table summarizes some of the key diversification strategies:

MoietyReaction TypeExample ReagentsResulting Structure
Phenyl Ring NitrationHNO₃/H₂SO₄Introduction of a nitro (-NO₂) group, often a precursor for an amine.
Phenyl Ring HalogenationBr₂/FeBr₃ or NBSIntroduction of halogen atoms (e.g., -Br, -Cl), which can serve as handles for cross-coupling reactions.
Phenyl Ring Coupling ReactionsAryl boronic acids, BF₃·Et₂OSynthesis of complex biaryl structures or boron complexes. rsc.org
Hydroxyl Group Alkylation/AcylationAlkyl halides, Acid chloridesFormation of ether or ester linkages.
Sulfonamide N-H N-Alkylation/N-ArylationAlkyl or aryl halidesCreation of N-substituted sulfonamides.

These functionalization strategies have been successfully used to synthesize novel N-substituted β-amino acid derivatives bearing the 2-hydroxyphenyl core, which have shown promise as antimicrobial agents. nih.gov This highlights the scaffold's utility in developing new chemical entities with specific biological functions.

Introduction of Heterocyclic Systems and Complex Side Chains

The core structure of this compound serves as a versatile scaffold for the introduction of more complex molecular features, including various heterocyclic systems and intricate side chains. These modifications are pivotal in medicinal chemistry for modulating the compound's pharmacological profile. The synthesis of such derivatives often involves leveraging the reactivity of the foundational molecule or building the sulfonamide from precursors already containing the desired complex moieties.

A primary strategy for incorporating heterocyclic systems involves the reaction of a suitable sulfonyl chloride with a nucleophilic amine that is part of a heterocyclic ring. nih.govmdpi.com This classical method for sulfonamide bond formation is highly effective. nih.govresearchgate.net For instance, aryl-substituted sulfonyl chlorides can be treated with bicyclic amines, such as 2-azabicycloalkane derivatives, to yield complex sulfonamides. nih.govmdpi.com Another approach uses the sulfonamide itself as a reagent to construct a nitrogen-containing heterocyclic framework. nih.govmdpi.com

Examples of introducing complex side chains can be seen in the synthesis of derivatives like N-(5-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl)methanesulfonamide. ontosight.ai In this case, the complex amino-hydroxyethyl side chain is integral to the molecule's structure and biological activity. ontosight.ai The synthesis of such compounds often requires multi-step procedures, potentially involving protection-deprotection strategies and stereoselective reactions to achieve the desired configuration. ontosight.ai

Furthermore, thiosemicarbazone derivatives of sulfonamides represent another class of compounds where a complex, heteroatom-rich side chain is introduced, known to impart antiviral properties. nih.gov The synthesis of quinoline-substituted sulfonamides has also been achieved through the heterocyclization of intermediate compounds with various sulfonamides, demonstrating the integration of polycyclic aromatic systems. mdpi.com

The table below summarizes synthetic approaches for introducing complex moieties.

Moiety TypeSynthetic StrategyExample SubstratesResulting StructureReference(s)
Heterocyclic Systems Reaction of sulfonyl chloride with heterocyclic amine.Aryl-sulfonyl chlorides, 2-azabicycloalkanesSulfonamide-containing 2-azabicyclo[2.2.1]heptane nih.gov, mdpi.com
Heterocyclization with sulfonamides.Barbituric acid derivatives, sulfonamidesQuinoline-substituted sulfonamide mdpi.com
Reaction with camphor-substituted sulfonyl chlorides.Morpholine (B109124), TriazoleSulfonamide with morpholine and triazole fragments nih.gov
Complex Side Chains Multi-step synthesis from advanced precursors.Precursors with amino-hydroxyethyl side chainsN-(5-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl)methanesulfonamide ontosight.ai
Condensation reactions.Sulfonamides, ThiosemicarbazidesThiosemicarbazone sulfonamide derivatives nih.gov

Purification and Characterization Techniques for Synthetic Intermediates and Final Products in Research

The successful synthesis of this compound and its derivatives relies on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the target compounds and any synthetic intermediates.

Purification Techniques:

Following synthesis, the crude product is often a mixture containing unreacted starting materials, reagents, and by-products. A variety of chromatographic and non-chromatographic methods are employed for purification.

Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical; for instance, sulfathiazole, a related sulfonamide, can be recrystallized from solvents like ethanol (B145695) or N-propanol. google.com The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com

Column Chromatography: Silica gel column chromatography is extensively used to separate compounds based on their polarity. A solvent system is chosen to allow the desired compound to move down the column at a different rate than impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a vital analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.netmostwiedzy.pl It can also be used for the qualitative identification of sulfonamides. researchgate.net For quantitative analysis, high-performance thin-layer chromatography (HPTLC) coupled with densitometric scanning can be employed. researchgate.netusda.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of sulfonamides. Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net HPLC can provide quantitative data on the purity of the final product with high sensitivity and resolution. researchgate.net

Extraction: Liquid-liquid extraction is often used during the work-up phase of a synthesis to separate the product from inorganic salts and other impurities based on its solubility in different immiscible solvents. mdpi.com Solid-phase extraction (SPE) is another valuable technique for sample clean-up and concentration, often using C18 or ion-exchange cartridges. researchgate.netmdpi.com

Characterization Techniques:

Once purified, the structure of the synthesized compounds is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. researchgate.netmostwiedzy.pl ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netmostwiedzy.pl Characteristic signals for the methyl group of the methanesulfonamide moiety and the protons on the hydroxyphenyl ring confirm the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its molecular formula. researchgate.netmostwiedzy.pl This technique provides a precise mass-to-charge ratio, which is a key identifier for the synthesized molecule.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.netmostwiedzy.pl Key vibrational transitions for this compound and its derivatives include the O-H stretch of the hydroxyl group (around 3400 cm⁻¹) and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonamide group (around 1350 cm⁻¹).

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula of the synthesized molecule. researchgate.netmostwiedzy.pl

Melting Point Determination: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point over a narrow range typically signifies a pure compound. researchgate.net

The table below outlines the common analytical techniques used in the characterization of this compound derivatives.

TechniqueInformation ObtainedTypical FindingsReference(s)
¹H NMR Proton environment, structural connectivitySignals for aromatic protons, sulfonamide methyl protons, and hydroxyl proton. , researchgate.net, mostwiedzy.pl
¹³C NMR Carbon skeletonResonances corresponding to aromatic carbons and the sulfonamide methyl carbon. , researchgate.net, mostwiedzy.pl
Mass Spectrometry (MS) Molecular weight and formulaMolecular ion peak corresponding to the calculated mass of the target compound. , researchgate.net, mostwiedzy.pl
FT-IR Spectroscopy Presence of functional groupsCharacteristic absorption bands for O-H, N-H, S=O, and C-S bonds. , researchgate.net, mostwiedzy.pl
Elemental Analysis Elemental composition (%C, H, N, S)Experimental percentages match calculated values for the proposed structure. researchgate.net, mostwiedzy.pl
HPLC Purity and quantificationA single major peak indicating high purity of the final product. , researchgate.net
TLC Reaction monitoring, purity assessmentA single spot under UV visualization, indicating a pure compound. researchgate.net, mostwiedzy.pl

Molecular Recognition, Interaction Mechanisms, and Biological Targets

Elucidation of Molecular Mechanisms of Action for (2-Hydroxyphenyl)methanesulfonamide Analogues

The biological activity of this compound and its analogues is rooted in their ability to interact with specific molecular targets. The presence of both a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group allows for a variety of interactions, including hydrogen bonding, which are crucial for binding to enzymes and receptors.

Analogues of this compound have been investigated for their potential to inhibit various enzymes. The anti-inflammatory effects of some sulfonamide derivatives, for instance, may be linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory mediators. The core structure is thought to bind to the enzyme's active site, thereby blocking its function.

A notable example of enzyme inhibition is demonstrated by a series of methanesulfonamide (B31651) pyrimidine- and N-methanesulfonyl pyrrole-substituted analogues developed as inhibitors of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. nih.gov One particularly potent compound from this series, Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, exhibited significantly greater inhibitory activity than the established drug lovastatin. nih.gov

Table 1: HMG-CoA Reductase Inhibition by a Methanesulfonamide Analogue

Compound Target Enzyme In Vitro IC50 Comparative Potency

Data sourced from a study on novel HMG-CoA reductase inhibitors. nih.gov

Derivatives of the core hydroxyphenyl sulfonamide structure have been shown to act as ligands for various receptors, modulating their activity.

A series of substituted 4-hydroxyphenyl sulfonamides have been identified as pathway-selective estrogen receptor (ER) ligands. nih.gov These compounds were found to selectively inhibit the transcriptional activity of nuclear factor-kappaB (NF-κB), a key player in inflammation, without triggering conventional estrogenic effects. nih.gov This demonstrates a capacity for nuanced modulation of receptor signaling pathways. nih.gov

Furthermore, the compound N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), an analogue, has been identified as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs). nih.gov Molecular docking studies revealed that D2AAK4 interacts with dopamine (B1211576) D₁, D₂, and D₃ receptors, as well as serotonin (B10506) 5-HT₂A and 5-HT₇ receptors. nih.gov The primary anchoring point for this interaction across these receptors is a conserved aspartate residue (Asp 3.32), which forms an electrostatic interaction with the protonatable nitrogen atom of the ligand. nih.gov This multi-target profile suggests potential applications in complex neurological conditions. nih.gov

Table 2: Receptor Binding Profile of D2AAK4 Analogue

Ligand Receptor Targets Key Interaction Site

Data sourced from in silico and in vitro investigations of D2AAK4. nih.gov

The interaction of this compound analogues with biological macromolecules is primarily centered on proteins, as exemplified by their binding to enzymes and receptors. nih.govnih.govnih.gov The sulfonamide group, in conjunction with the hydroxyl group, is key to these interactions. These groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in the binding pockets of proteins. The phenoxyphenyl core, present in some analogues, can also contribute to binding affinity and specificity.

While direct interaction with nucleic acids is less commonly reported for this specific class of compounds, the fundamental components of the structure are relevant to such interactions. For example, the 2'-OH group on the ribose sugar of RNA is known to be a critical determinant in many RNA-protein interactions, sometimes acting as a steric sensor. nih.gov While this illustrates a general principle, the capacity of this compound itself to directly bind nucleic acids requires further specific investigation. The primary mechanism of action observed so far remains its targeted interaction with protein structures. nih.govnih.gov

Detailed Analysis of Binding Interactions

The specific nature of the bonds formed between this compound analogues and their biological targets determines their affinity and efficacy. These interactions are a combination of hydrogen bonding and hydrophobic contributions.

Hydrogen bonds are a defining feature of the interaction of hydroxyphenyl sulfonamides with biological targets, facilitated by the hydroxyl and sulfonamide functional groups. rsc.org

Crystal structure analysis of a related compound, N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide, provides direct evidence of these networks. researchgate.net The structure reveals an intramolecular N—H···O hydrogen bond, which forms a stable five-membered ring (an S(5) ring motif). researchgate.net Additionally, intermolecular O—H···O hydrogen bonds link molecules together into chains within the crystal lattice. researchgate.net

In the context of receptor binding, molecular modeling of the D2AAK4 analogue at the serotonin 5-HT₂A receptor shows the 2-oxo-2,3-dihydro-1H-benzimidazolyl group of the ligand forming a specific hydrogen bond with the side chain of an asparagine residue (Asn 7.35). nih.gov Such specific hydrogen bonds are crucial for orienting the ligand within the binding pocket and achieving high-affinity interactions. nih.govrsc.org

Table 3: Observed Hydrogen Bonding in this compound Analogues

Compound Interaction Type Bond Description Source
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide Intramolecular N—H···O Crystal Structure Analysis researchgate.net
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide Intermolecular O—H···O Crystal Structure Analysis researchgate.net

Hydrophobic interactions, which involve the association of nonpolar surfaces in an aqueous environment, are often a dominant force in ligand-protein binding. nih.govmdpi.com For arylsulfonamides, extending the nonpolar surface of the ligand to interact with hydrophobic regions of a protein's active site can significantly increase binding affinity. nih.gov

Lipophilicity, often quantified by parameters like XLogP, is a measure of a compound's preference for a lipid versus an aqueous environment. The predicted XLogP for the parent compound this compound is -0.4, suggesting a relatively balanced hydrophilic-lipophilic character. uni.lu For more complex analogues, such as N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide, the calculated XLogP is 4.3, indicating significantly higher lipophilicity due to the large, substituted phenyl groups. nih.gov This increased lipophilicity can enhance passage through cell membranes and promote interactions within hydrophobic pockets of target proteins. nih.govnih.gov

Electrostatic and Van der Waals Forces

The molecular interactions of this compound with its biological targets are fundamentally governed by a combination of electrostatic and van der Waals forces. These non-covalent interactions, though individually weak, collectively contribute to the binding affinity and specificity of the compound.

Electrostatic Interactions: The electronic character of this compound is a key determinant of its interaction profile. The molecule possesses distinct regions of positive and negative electrostatic potential, which guide its orientation and binding to macromolecular targets. The hydroxyl (-OH) and sulfonamide (-SO2NH2) groups are critical in this regard. The oxygen and nitrogen atoms, being highly electronegative, create regions of negative electrostatic potential, making them capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl and amine groups are electron-deficient, generating areas of positive electrostatic potential and enabling them to act as hydrogen bond donors.

Van der Waals Forces: In addition to the directional electrostatic interactions, the less specific van der Waals forces play a crucial role in the binding of this compound. These forces arise from temporary fluctuations in electron density, leading to transient dipoles that induce complementary dipoles in nearby atoms. While weaker than hydrogen bonds, the cumulative effect of these interactions across the entire molecular surface can be substantial.

The phenyl ring of this compound, being a relatively large and nonpolar surface, is a primary site for van der Waals interactions, particularly with hydrophobic pockets within a protein's active site. The strength of these interactions is dependent on the complementarity of the shapes of the ligand and the binding site. Computational modeling and X-ray crystallography of related sulfonamides bound to their targets have illustrated the importance of these shape-dependent forces in achieving a stable binding orientation nih.gov.

The interplay between electrostatic and van der Waals forces is a delicate balance. In aqueous biological environments, the hydrophobic effect also drives the nonpolar parts of the molecule, like the phenyl ring, to associate with nonpolar regions of a protein, minimizing their contact with water. This association is stabilized by the numerous van der Waals contacts.

Modulation of Biochemical Pathways by this compound Derivatives

While direct studies on the modulation of biochemical pathways by this compound are limited, research on its derivatives provides significant insights into its potential biological activities. By modifying the core structure of this compound, researchers have developed compounds with potent and selective effects on various enzymes and signaling pathways. These studies underscore the importance of the this compound scaffold as a starting point for the design of new therapeutic agents.

Derivatives of the closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX) nih.gov. This enzyme is involved in the inflammatory cascade and has been implicated in various diseases, including skin disorders, diabetes, and cancer nih.gov. The inhibitory activity of these derivatives highlights the potential for compounds based on the hydroxyphenyl sulfonamide framework to interfere with pathways involved in inflammation and cell proliferation. The hydroxyl group and the sulfonamide moiety are often crucial for key interactions within the enzyme's active site, anchoring the molecule and allowing other parts of the structure to confer selectivity.

Furthermore, other sulfonamide derivatives have demonstrated the ability to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism researchgate.net. Inhibition of these enzymes can help to control blood glucose levels, suggesting a potential application in the management of diabetes researchgate.net. The structure-activity relationship studies in these cases often reveal that specific substitutions on the phenyl ring or the sulfonamide nitrogen can dramatically alter the inhibitory potency and selectivity.

The following table summarizes the inhibitory activities of some representative sulfonamide derivatives that share a core structural similarity with this compound.

Derivative ClassTarget Enzyme(s)Observed Biological EffectReference
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides12-Lipoxygenase (12-LOX)Inhibition of inflammation and platelet aggregation nih.gov
Sulfonamide-iminesα-glucosidase, α-amylaseReduction of glucose levels researchgate.net
Quinoxaline-sulfonamidesα-glucosidase, α-amylase, AcetylcholinesterasePotential antidiabetic and anti-Alzheimer's activity researchgate.net
Carvacrol-derived sulfonamidesAcetylcholinesterase (AChE)Potential for Alzheimer's disease treatment nih.gov

Structure Activity Relationship Sar and Rational Compound Design

Identification of Pharmacophoric Elements within the (2-Hydroxyphenyl)methanesulfonamide Scaffold.nih.govmostwiedzy.pl

The pharmacophoric nature of the this compound scaffold is defined by the spatial arrangement of its key functional groups: the hydroxyl group and the methanesulfonamide (B31651) moiety. These groups are crucial for the molecule's ability to interact with biological targets through various non-covalent interactions.

Importance of the Hydroxyl Group on the Phenyl Ring

The hydroxyl (-OH) group on the phenyl ring is a critical determinant of the biological activity of this compound and its derivatives. Its position, particularly at the ortho position relative to the methanesulfonamide group, is crucial for establishing key interactions with biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes and receptors. nih.gov For instance, in the context of enzyme inhibition, the hydroxyl group of carvacrol, a related phenol (B47542), forms a hydrogen bond with the side chain of aspartate residues in acetylcholinesterase. nih.gov This type of interaction is often essential for the inhibitory activity of phenolic compounds. The introduction of a hydroxyl group can increase hydrogen bonding interactions with surrounding amino acids, which may lead to lower intermolecular binding energy and enhanced inhibitory activity. nih.gov

Contribution of the Methanesulfonamide Group to Activity

The methanesulfonamide (-SO₂NHCH₃) group is a versatile functional group that plays a significant role in the biological activity of the this compound scaffold. Its ability to form hydrogen bonds is a key feature contributing to its pharmacophoric nature. ontosight.ai The sulfonamide moiety is a known inhibitor of enzymes like carbonic anhydrase. ontosight.ai

This group also influences the physicochemical properties of the molecule, such as its acidity and lipophilicity. nih.gov In some contexts, the methanesulfonamide group can act as a general acid catalyst, protonating intermediate osmate esters in asymmetric dihydroxylation reactions. nih.govorganic-chemistry.org The sulfonamide linkage is crucial for the biological activity of many compounds, and its presence can significantly impact a molecule's ability to interact with biological targets. ontosight.ai For example, in a series of HMG-CoA reductase inhibitors, the methanesulfonamide pyrimidine (B1678525) and N-methanesulfonyl pyrrole (B145914) substitutions were key to their inhibitory activity. nih.gov

Impact of Substituent Patterns on Biological Activity and Selectivity

The biological activity and selectivity of the this compound scaffold can be finely tuned by modifying the substitution patterns on the phenyl ring. The nature, position, and size of these substituents can have a profound impact on the molecule's interaction with its target, as well as its pharmacokinetic properties.

For example, the introduction of different substituents on a thiazole (B1198619) scaffold, a related heterocyclic system, highlighted the importance of a hydrophobic fragment at a specific position for its activity. researchgate.net Similarly, in a series of benzene (B151609) sulfonamides, the potency was found to be strongly dependent on lipophilicity, which is influenced by the substituents. nih.govrsc.org The addition of fluorine-containing groups, such as trifluoromethyl (-CF₃), can alter steric effects, lipophilicity, and the ability to form hydrogen bonds, all of which can significantly influence a drug's absorption and metabolism. researchgate.net

In the optimization of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, various substitutions were explored to enhance potency and selectivity. nih.gov The following table illustrates how different substituents on a related sulfonamide scaffold can affect its inhibitory activity.

CompoundSubstituent (R)IC50 (µM)
1 H>100
2 4-F15.2
3 4-Cl8.9
4 4-CH₃25.6
5 3-Cl12.1
6 3-CH₃33.4

This table is a representative example based on general SAR principles and does not reflect data for this compound itself.

This data demonstrates that small changes to the substituents on the phenyl ring can lead to significant differences in biological activity.

Stereochemical Considerations in Structure-Activity Relationships.nih.govontosight.aiorganic-chemistry.orgnih.govscienceopen.comresearchgate.net

Chirality plays a crucial role in the interaction of drugs with their biological targets, which are themselves chiral. nih.gov The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.govpioneerpublisher.com Therefore, understanding the stereochemistry of the this compound scaffold and its derivatives is essential for designing safe and effective therapeutic agents.

While the parent this compound is achiral, the introduction of substituents can create chiral centers. For instance, the synthesis of 2-hydroxyalkyl benzenesulfonamides can result in chiral molecules where the stereochemistry at the newly formed chiral center can influence biological activity. nih.gov

The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into the binding site of a receptor or enzyme. One enantiomer may bind with high affinity and elicit a desired response, while the other may be inactive or even produce unwanted side effects. nih.gov In the development of HMG-CoA reductase inhibitors, the specific stereoisomers of the 3,5-dihydroxy-6-heptenoate side chain were critical for their potent inhibitory activity. nih.gov

Computational and Data-Driven Approaches for SAR Elucidation.nih.govresearchgate.netresearchgate.netnih.gov

Computational and data-driven methods are increasingly being used to accelerate the process of SAR elucidation and drug design. These approaches can provide valuable insights into the interactions between a ligand and its target, helping to guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the molecule's activity. researchgate.net For example, molecular docking studies of sulfonamide derivatives have been used to understand their binding affinity to the breast cancer susceptibility gene 2 (BRCA2) protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Computer-Aided Drug Design (CADD) encompasses a range of computational tools and techniques that are used in drug discovery. mdpi.com These methods can be used to design novel compounds with improved properties and to rationalize experimental findings at a molecular level. mdpi.com

Preclinical Biological Evaluation of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical biological data for the compound this compound is currently available. Extensive searches for the compound, including its CAS number, did not yield any published studies detailing its in vitro or in vivo evaluation.

Therefore, it is not possible to provide an article on the preclinical biological evaluation of this compound structured around the requested detailed outline. The required information on its functional activity in cell-based assays, enzymatic and biochemical characterization, application in advanced cell culture models, and efficacy or pharmacodynamic studies in animal models does not appear to exist in the public domain.

While the broader class of sulfonamide derivatives has been the subject of extensive research, leading to the development of numerous therapeutic agents, the specific biological profile of this compound has not been characterized in published literature. Scientific investigations into various other sulfonamide-containing molecules have revealed a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, per the strict focus on this compound, this general information on related compounds cannot be substituted.

The absence of data prevents any discussion on the following topics for this compound:

Preclinical Biological Evaluation and Research Applications

In Vivo Studies in Research Animal Models:

Pharmacodynamic Studies in Preclinical Species:Information regarding the compound's effect and mechanism of action in living organisms is not available.

Without any foundational research on this specific chemical entity, a scientifically accurate and informative article that adheres to the requested structure cannot be generated. Further research would be required to elucidate the potential biological activities and therapeutic applications of (2-hydroxyphenyl)methanesulfonamide.

Biomarker Discovery and Validation in Animal Models

There is no publicly available scientific literature detailing the use of this compound for biomarker discovery and validation in animal models. While animal models are crucial in preclinical research for identifying and validating biomarkers for various diseases, there are no specific studies that have utilized this compound for such purposes.

Use of this compound as a Chemical Probe in Biological Research

Similarly, a comprehensive search of research databases reveals no instances of this compound being used as a chemical probe in biological research. Chemical probes are essential tools for studying biological processes and protein functions. Although some sulfonamide derivatives have been developed as fluorescent probes for imaging, there is no specific information on this compound being adapted for this purpose.

Due to the absence of specific research data on this compound in the requested areas, a detailed article with data tables and in-depth research findings as per the provided outline cannot be generated at this time. Further empirical research would be required to establish the potential of this compound in biomarker discovery and as a chemical probe.

Advanced Analytical and Biophysical Characterization for Research Purposes

Spectroscopic Methods for Studying Molecular Interactions

Spectroscopic techniques are fundamental in elucidating the binding of a small molecule, or ligand, to its biological target, typically a protein. These methods can confirm binding, determine affinity, and provide insights into the structural changes that occur upon complex formation.

NMR Spectroscopy for Ligand-Target Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution, mimicking physiological conditions. nih.gov By observing changes in the NMR signals of the protein or the ligand upon binding, researchers can gain detailed information about the interaction.

Key Applications in a Hypothetical Study:

Binding Site Mapping: In a typical experiment, a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled (¹⁵N or ¹³C) protein is recorded in the absence and presence of (2-hydroxyphenyl)methanesulfonamide. sigmaaldrich.com Amino acid residues at the binding interface would show significant chemical shift perturbations (CSPs), allowing for the mapping of the binding site on the protein's surface. nih.gov

Affinity Determination: By titrating the ligand into the protein sample and monitoring the changes in the NMR spectrum, the dissociation constant (Kᴅ), a measure of binding affinity, can be calculated. sigmaaldrich.comgreatcellsolarmaterials.com

Structural Changes: NMR can also reveal conformational changes in the target protein that are induced by the binding of the ligand. nih.gov

Mass Spectrometry for Protein-Ligand Binding and Complex Characterization

Mass spectrometry (MS) offers high sensitivity for detecting and characterizing non-covalent protein-ligand complexes. researchgate.net Techniques such as electrospray ionization (ESI) are gentle enough to keep these complexes intact for analysis.

Key Applications in a Hypothetical Study:

Stoichiometry and Affinity: Native mass spectrometry can unambiguously determine the stoichiometry of the protein-(2-hydroxyphenyl)methanesulfonamide complex. researchgate.net Under carefully controlled conditions, it can also be used to estimate the binding affinity.

Binding Site Identification: Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful method for localizing the binding site. nih.gov The protein's amide hydrogen atoms exchange with deuterium when placed in heavy water. Binding of this compound would protect the amide protons at the interface from exchange, and this protection can be pinpointed by analyzing peptide fragments after proteolysis. researchgate.netnih.gov

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional snapshots of molecules. uni.lu Determining the crystal structure of a biological target in complex with this compound would offer an atomic-level view of the interaction.

Key Applications in a Hypothetical Study:

Precise Binding Mode: A crystal structure would reveal the precise orientation and conformation of this compound within the target's binding pocket.

Key Interactions: It would allow for the detailed identification of all non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the complex. This information is invaluable for structure-based drug design. uni.lu

Conformational Changes: Comparison of the ligand-bound structure with the unbound (apo) protein structure can reveal significant conformational changes induced by binding. uni.lu While no structure exists for the specific compound in a complex, a related molecule, N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide, has been characterized by crystallography, demonstrating the feasibility of such analysis for this class of compounds.

Advanced Chromatographic Techniques for High-Resolution Analysis in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. In the context of studying this compound, it would be essential for both preparative and analytical purposes.

Key Applications in a Hypothetical Study:

Purity Assessment: HPLC is the standard method to assess the purity of a this compound sample before its use in binding assays, ensuring that any observed activity is due to the compound of interest.

Quantification: When coupled with a suitable detector (like UV-Vis or mass spectrometry), HPLC can be used to accurately quantify the concentration of the compound in various solutions or biological matrices. sigmaaldrich.com

Separation in Complex Mixtures: In research involving complex biological samples, advanced techniques like two-dimensional LC (LCxLC) coupled with high-resolution mass spectrometry can be employed for superior separation and identification of the compound and its potential metabolites. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of (2-hydroxyphenyl)methanesulfonamide and Analogues

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for these investigations.

Prediction of Spectroscopic Properties (e.g., UV/Vis, IR)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

UV/Vis Spectroscopy: The absorption of ultraviolet and visible light corresponds to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method to calculate the electronic absorption spectra, providing information on the excitation energies and oscillator strengths of these transitions. For N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide and N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide, theoretical calculations have been used to predict their UV/Vis spectra and identify the molecular orbitals involved in the electronic transitions. scispace.comscispace.com

IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can be performed using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, can be compared with experimental IR spectra to help assign the observed absorption bands to specific vibrational modes of the molecule. For a sulfonamide-Schiff base derivative, theoretical IR spectral analysis was successfully obtained using the Gaussian program. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules can exist in different spatial arrangements called conformations, which can interconvert by rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. The potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. Mapping the PES helps in understanding the conformational landscape, identifying energy minima (stable conformers), and transition states (energy barriers between conformers). For analogues of this compound, analysis of all stationary points on the potential energy surface is performed to find the global energy minimum and the most stable conformers. scispace.comscispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior and interactions of molecules over time. These methods are particularly useful in drug discovery for understanding how a ligand might bind to a protein target. uu.nlmdpi.comunipd.ityoutube.commdpi.com

Molecular Docking for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov It is widely used in drug design to screen virtual libraries of compounds and to propose binding modes for further investigation.

In a study on dihydropyrazole sulfonamide derivatives containing a 2-hydroxyphenyl moiety, molecular docking was used to investigate their binding to matrix metalloproteinase-2 (MMP-2). nih.gov The docking results provided insights into the interactions between the ligands and the amino acid residues in the active site of the enzyme, helping to explain the observed structure-activity relationships. nih.gov Similarly, molecular docking has been employed to study the binding of sulfonamide derivatives to the main protease (Mpro) of SARS-CoV-2, identifying key hydrogen bonding and hydrophobic interactions. nih.gov

Table 1: Example of Molecular Docking Results for a Sulfonamide Derivative with SARS-CoV-2 Mpro nih.gov

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondGLY1432.566
Hydrogen BondASP187-
Hydrogen BondGLN189-
Hydrogen BondMET165-
Hydrophobic BondARG188-
Hydrophobic BondPRO168-
Hydrophobic BondHIS41-
Hydrophobic BondCYS145-
Hydrophobic BondMET492.844 - 5.108

Note: This table is based on data for a different sulfonamide derivative and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of a molecule and the dynamics of its interaction with a binding partner over time. uu.nlmdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

These simulations can reveal how a ligand and protein adapt to each other upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. mdpi.com For example, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to calculate the binding free energy, which is a more rigorous measure of binding affinity. mdpi.com The insights gained from MD simulations are valuable for lead optimization in drug discovery, helping to design compounds with improved binding affinity and selectivity. uu.nlmdpi.com

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

The exploration of the chemical space surrounding this compound and its analogs heavily relies on theoretical and computational chemistry, particularly chemoinformatics and data mining. These approaches are instrumental in understanding the structure-activity relationship (SAR), which elucidates how the molecular structure of a compound influences its biological activity. By analyzing large datasets of related compounds, researchers can build predictive models, identify key structural features for activity, and guide the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this analysis. researchgate.netekb.eg These mathematical models correlate the variation in the biological activity of a series of compounds with changes in their molecular descriptors. Descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., orbital energies). researchgate.net For instance, a QSAR study on a series of benzenesulfonamide (B165840) derivatives identified electrophilicity, SCF energy, and molar refractivity as key descriptors for predicting their antioxidant activity. ekb.eg The resulting equation allowed for the in-silico screening of new, potentially more active compounds. ekb.eg

Data mining techniques, such as artificial neural networks (ANN), are also employed to model the complex, often non-linear relationships between structure and activity. researchgate.netjbclinpharm.org In a study of sulfonamide derivatives, an ANN model demonstrated superior predictive ability compared to traditional multiple linear regression models. researchgate.net These advanced computational methods can handle large and complex datasets, making them well-suited for navigating the vast chemical space of potential this compound derivatives.

A critical aspect of chemoinformatics is the assessment of "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five and Veber's criteria. nih.gov These guidelines predict the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For a series of sulfonamides derived from carvacrol, researchers analyzed these properties to ensure favorable pharmacokinetics. nih.gov

The following table presents representative data for a series of phenolic sulfonamide derivatives, illustrating the types of information used in chemoinformatic analysis.

CompoundMolecular Weight (MW)logPHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Polar Surface Area (tPSA) ŲIC₅₀ (µM)
1 321.402.581577.2516.29
2 344.321.7246124.9621.05
3 299.362.1035102.8310.33
4 335.393.771577.2522.81
5 349.403.192597.4815.26
Data adapted from a study on sulfonamides derived from carvacrol, a natural phenol (B47542), to be representative of the analyses performed on phenolic sulfonamides. nih.gov

Detailed analysis of such data reveals crucial insights. For example, the interplay between lipophilicity (logP) and polar surface area (tPSA) is often critical for cell membrane permeability. nih.gov The number of hydrogen bond donors and acceptors directly influences the binding affinity of the molecule to its biological target. nih.gov By systematically modifying the structure of the parent compound, such as this compound, and analyzing the resulting changes in these descriptors and biological activity, a detailed structure-activity landscape can be mapped out. This landscape then guides medicinal chemists in the rational design of new compounds with improved therapeutic properties.

Furthermore, structural studies, such as X-ray crystallography, provide precise three-dimensional information about how these molecules pack in a solid state and the nature of their intermolecular interactions. For instance, the analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide revealed the importance of N-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions, in its crystal structure. nih.gov This level of detail is invaluable for understanding receptor binding and for the parameterization of molecular mechanics force fields used in computational modeling.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Targets for (2-Hydroxyphenyl)methanesulfonamide Analogues

The sulfonamide moiety is a versatile scaffold present in a wide array of therapeutic agents, indicating its capability to interact with diverse biological targets. nih.govgsconlinepress.comopenaccesspub.orgresearchgate.net While historically known for their antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), the therapeutic landscape of sulfonamides has expanded to include treatments for a variety of conditions. gsconlinepress.comnih.gov The future exploration of this compound analogues will likely focus on identifying novel biological targets to address unmet medical needs.

The development of multi-target ligands is a promising strategy, particularly for complex diseases like diabetes and cancer, where multiple biochemical pathways are implicated. nih.gov Research is increasingly focused on designing sulfonamide derivatives that can modulate several targets simultaneously, potentially leading to enhanced therapeutic efficacy and improved patient compliance. nih.gov For instance, novel sulfonamide-based compounds are being investigated for their potential as multi-target antidiabetic agents. nih.gov

The structural versatility of sulfonamides makes them prime candidates for the development of new therapeutic agents. nih.gov By incorporating the sulfonamide group into other biologically relevant structures, researchers have been able to generate novel compounds with new biological activities. nih.gov This approach has led to the discovery of sulfonamide-based agents with inhibitory properties against enzymes such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov The exploration of undiscovered biological targets for this compound analogues will be crucial in unlocking their full therapeutic potential.

Application of Advanced Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening Use of computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.Rapid identification of novel this compound analogues with potential therapeutic activity.
De Novo Drug Design Generative models create novel molecular structures with desired pharmacological properties.Design of entirely new sulfonamide derivatives with optimized efficacy and safety profiles.
ADMET Prediction In silico models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds.Early-stage identification of candidates with favorable pharmacokinetic and safety profiles, reducing late-stage attrition.
Mechanism of Action Elucidation AI algorithms analyze complex biological data to identify the molecular mechanisms by which a drug exerts its effects.A deeper understanding of how this compound derivatives interact with their biological targets.

Development of Next-Generation In Vitro and In Silico Models for Preclinical Research

The preclinical evaluation of drug candidates is a critical step in the development process. Next-generation in vitro and in silico models are becoming increasingly sophisticated, offering more accurate and predictive assessments of a compound's efficacy and safety. nih.govnih.govzeclinics.com For this compound and its derivatives, these advanced models will be essential for streamlining their preclinical development.

In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding how a compound interacts with its target protein at the molecular level. nih.gov These computational methods can predict the binding mode of a ligand and provide insights into the key interactions that contribute to its potency. nih.govresearchgate.net Such studies can guide the rational design of more effective analogues. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective way to screen compounds for desirable drug-like properties early in the discovery process. nih.gov

In vitro assays remain a cornerstone of preclinical research. For antimicrobial sulfonamides, Minimum Inhibitory Concentration (MIC) assays are used to determine the potency of a compound against various bacterial strains. nih.govresearchgate.net For other therapeutic areas, a wide range of cell-based and biochemical assays are employed to evaluate a compound's biological activity. The development of more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, will provide more physiologically relevant data and improve the translation of preclinical findings to clinical outcomes.

Preclinical ModelDescriptionApplication for this compound Analogues
Molecular Docking A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Predicting the binding affinity and interaction of this compound analogues with their biological targets.
Molecular Dynamics A computer simulation method for analyzing the physical movements of atoms and molecules.Understanding the dynamic behavior of the drug-target complex and the stability of the interaction over time.
3D Cell Culture In vitro models where cells are grown in a three-dimensional environment that mimics the in vivo tissue architecture.More accurate assessment of the efficacy and toxicity of sulfonamide derivatives in a more physiologically relevant context.
Organ-on-a-Chip Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems.Studying the effects of this compound analogues on human physiology in a controlled in vitro setting.

Integration of Multi-Omics Data in Understanding Biological Effects of this compound Derivatives

The advent of high-throughput technologies has led to the generation of vast amounts of biological data at various molecular levels, collectively known as "multi-omics" data. nih.gov This includes genomics, transcriptomics, proteomics, and metabolomics. The integration of these multi-omics datasets provides a holistic view of the cellular processes and can offer profound insights into the mechanism of action of drugs. nih.govelifesciences.orgelifesciences.org For this compound derivatives, a multi-omics approach can help to unravel their complex biological effects.

By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a sulfonamide derivative, researchers can identify the specific cellular pathways that are modulated by the compound. elifesciences.org This can lead to the discovery of new biological targets and a better understanding of both on-target and off-target effects. elifesciences.orgelifesciences.org Multi-omics data integration is also valuable for biomarker discovery, which can aid in patient stratification and the development of personalized medicine approaches. jci.org

The analysis of multi-omics data presents significant computational challenges; however, the development of sophisticated data integration methods is enabling researchers to extract biologically relevant insights from these large and complex datasets. elifesciences.orgjci.orgnih.gov As these technologies continue to mature, the integration of multi-omics data will become an indispensable tool in understanding the biological effects of this compound derivatives and in the development of the next generation of sulfonamide-based therapies.

Q & A

Basic: What are the optimal synthetic conditions for (2-hydroxyphenyl)methanesulfonamide, and how is purity ensured?

The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrazole ring cyclization. Key steps include:

  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization.
  • Precursor activation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for sulfonamide linkage .
  • Purity monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 3:1) tracks reaction progress. Final purification employs column chromatography or recrystallization .

Basic: Which spectroscopic techniques validate the structural integrity of this compound?

  • NMR spectroscopy : 1^1H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 9.2–10.1 ppm). 13^{13}C NMR identifies sulfonamide sulfur-bound carbons (δ 45–50 ppm) .
  • IR spectroscopy : Stretching vibrations for sulfonamide S=O (1150–1350 cm1^{-1}) and phenolic O-H (3200–3600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 228.06) .

Advanced: How do computational methods predict electronic properties like UV/Vis absorption?

Density Functional Theory (DFT) with the PM6 semi-empirical method is used to:

  • Optimize geometry : Solvent effects (e.g., water) are modeled using the COSMO solvation model .
  • Calculate electronic transitions : Excited-state analysis predicts UV/Vis absorption peaks. For example, the compound shows λmax at 228–500 nm, attributed to π→π* and n→π* transitions (Table 1) .
Excitation Level (eV) Absorption Peak (nm)
5.43228.46
2.48499.99

Advanced: How to resolve contradictions between experimental and computational spectral data?

Discrepancies often arise from:

  • Solvent effects : Computational models may neglect solvent polarity. Validate with experimental spectra in matching solvents (e.g., DMSO vs. water) .
  • Conformational flexibility : Molecular dynamics simulations identify dominant conformers influencing spectral shifts .
  • Method limitations : Compare DFT (B3LYP/6-31G*) with time-dependent DFT (TD-DFT) for better agreement with experimental UV/Vis data .

Advanced: What experimental strategies elucidate enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases). For example, pre-incubate the compound with the enzyme to assess time-dependent inhibition .
  • Docking studies : AutoDock Vina or Schrödinger Suite models binding interactions, identifying key residues (e.g., hydrogen bonds with sulfonamide groups) .
  • Mutagenesis validation : Site-directed mutagenesis of predicted binding residues confirms mechanistic hypotheses .

Advanced: How to optimize substitution reactions for derivative synthesis?

  • Nucleophile selection : Arylthiols yield thioether derivatives, while amines produce secondary sulfonamides. Steric hindrance from the 2-hydroxyphenyl group requires bulky nucleophiles (e.g., tert-butylamine) to avoid side reactions .
  • Catalysis : Use Cu(I)/ligand systems for Ullmann-type coupling to introduce heteroaryl groups .
  • Reaction monitoring : Real-time HPLC-MS tracks intermediates and adjusts reaction conditions dynamically .

Advanced: How is the antioxidant potential assessed via quantum-chemical calculations?

  • Frontier molecular orbitals (FMOs) : A small HOMO-LUMO gap (<3 eV) indicates high reactivity with free radicals. For this compound, HOMO localized on the hydroxyl group suggests radical scavenging capacity .
  • Binding affinity for ROS : DFT calculates Gibbs free energy (ΔG) for reactions with superoxide (O2<sup>•−</sup>) or hydroxyl (•OH) radicals. Negative ΔG values (<−20 kcal/mol) confirm thermodynamic feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.